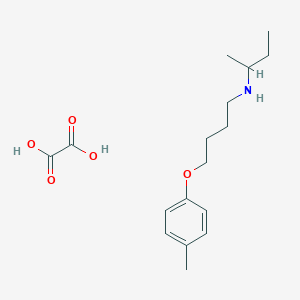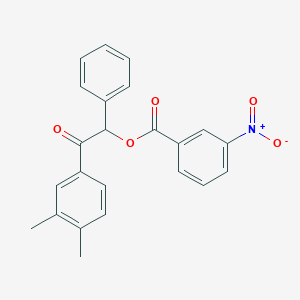![molecular formula C14H16N2O2S B4043645 2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine](/img/structure/B4043645.png)
2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine
Übersicht
Beschreibung
2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine is an organic compound with the molecular formula C14H16N2O2S It is a pyrimidine derivative, characterized by the presence of a phenoxyethoxy group and a sulfanyl group attached to the pyrimidine ring
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine typically involves the reaction of 2-(2-phenoxyethoxy)ethanol with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The phenoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethoxy and sulfanyl groups can facilitate binding to these targets, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Phenoxyethoxy)ethylthio]pyrimidine: Similar structure but with a thioether group instead of a sulfanyl group.
2-[2-(2-Phenoxyethoxy)ethylamino]pyrimidine: Contains an amino group instead of a sulfanyl group.
Uniqueness
2-[2-(2-Phenoxyethoxy)ethylsulfanyl]pyrimidine is unique due to the presence of both phenoxyethoxy and sulfanyl groups, which can impart specific chemical and biological properties. This combination of functional groups can enhance its binding affinity to certain targets and its reactivity in various chemical reactions.
Eigenschaften
IUPAC Name |
2-[2-(2-phenoxyethoxy)ethylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-5-13(6-3-1)18-10-9-17-11-12-19-14-15-7-4-8-16-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLKNHIFESWAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


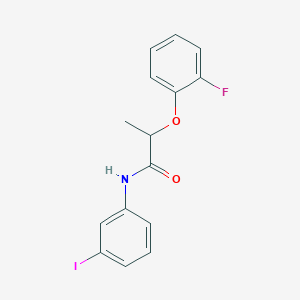
![4-[3-(2-Tert-butyl-5-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043581.png)
![8-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline oxalate](/img/structure/B4043590.png)
![4-[2-(1H-imidazol-1-ylmethyl)-1-pyrrolidinyl]-6-methoxy-2-pyrimidinamine](/img/structure/B4043592.png)
![2-Methyl-8-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethoxy]quinoline;oxalic acid](/img/structure/B4043600.png)
![[3-(4-allyl-2-methoxyphenoxy)propyl]benzylamine oxalate](/img/structure/B4043605.png)
![allyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4043616.png)
![4-[3-(2-Chloro-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043626.png)
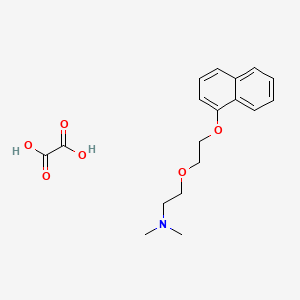
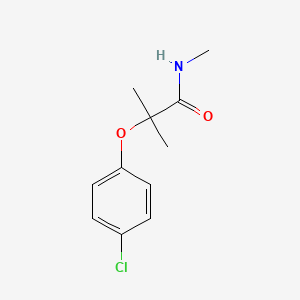
![(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4043661.png)
![Methyl 4-[3-(butan-2-ylamino)propoxy]benzoate;oxalic acid](/img/structure/B4043668.png)
